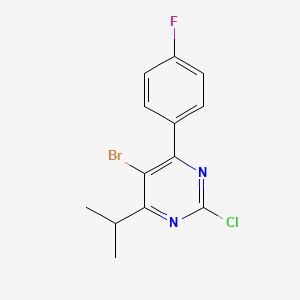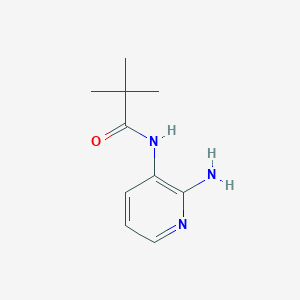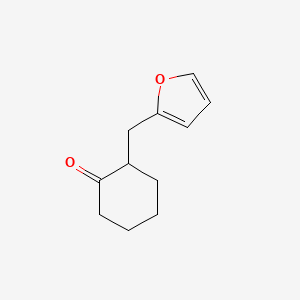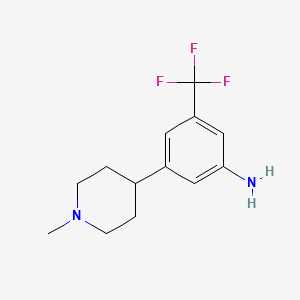
(2-Cyano-5-methyl-phenyl) acetate
Overview
Description
(2-Cyano-5-methyl-phenyl) acetate is an organic compound characterized by the presence of a cyano group (-CN) and a methyl group (-CH₃) attached to a phenyl ring, with an acetate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-5-methyl-phenyl) acetate typically involves the esterification of 2-Cyano-5-methylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-5-methyl-phenyl) acetate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: 2-Cyano-5-methylbenzoic acid.
Reduction: 2-Amino-5-methylphenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
(2-Cyano-5-methyl-phenyl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Cyano-5-methyl-phenyl) acetate depends on its specific application. In chemical reactions, the cyano group acts as an electron-withdrawing group, influencing the reactivity of the phenyl ring and the acetate ester. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-4-methylphenyl acetate: Similar structure with the methyl group in a different position.
2-Cyano-5-methylbenzoic acid: Oxidized form of (2-Cyano-5-methyl-phenyl) acetate.
2-Amino-5-methylphenyl acetate: Reduced form of this compound.
Uniqueness
This compound is unique due to the specific positioning of the cyano and methyl groups on the phenyl ring, which can influence its reactivity and potential applications. The presence of the acetate ester also adds to its versatility in various chemical transformations.
Properties
CAS No. |
421551-85-1 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(2-cyano-5-methylphenyl) acetate |
InChI |
InChI=1S/C10H9NO2/c1-7-3-4-9(6-11)10(5-7)13-8(2)12/h3-5H,1-2H3 |
InChI Key |
BOVUSSVLUZPEIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)OC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Iodo-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B8682891.png)



![[(3,4-Dichlorophenyl)sulfanyl]acetonitrile](/img/structure/B8682914.png)




![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohexanone](/img/structure/B8682957.png)

